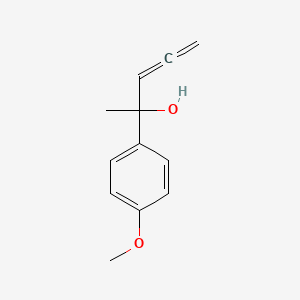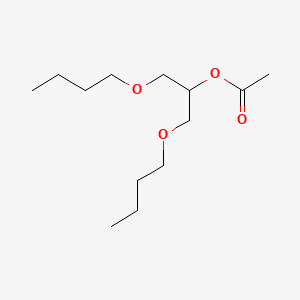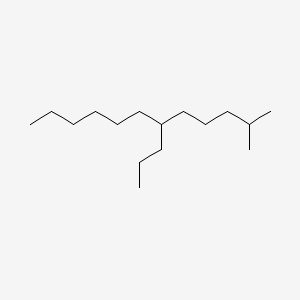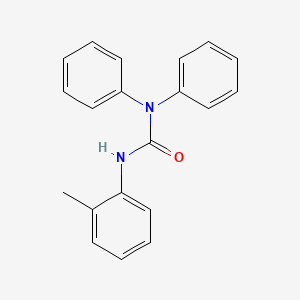
3-(2-Methylphenyl)-1,1-diphenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylphenyl)-1,1-diphenylurea is an organic compound belonging to the class of arylureas It is characterized by the presence of a urea functional group attached to a 2-methylphenyl and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(2-Methylphenyl)-1,1-diphenylurea can be synthesized through the reaction of 2-methylphenyl isocyanate with diphenylamine. The reaction typically occurs in the presence of a base such as sodium acetate and a solvent like methanol under mild heating conditions . This method is advantageous as it avoids the use of toxic reagents like phosgene.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate recycling of solvents and reagents to enhance sustainability and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methylphenyl)-1,1-diphenylurea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the urea functional group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives with altered functional groups, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
3-(2-Methylphenyl)-1,1-diphenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylphenyl)-1,1-diphenylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Methylphenyl)-1,1-diphenylthiourea: Similar structure but contains a thiourea group instead of a urea group.
3-(2-Methylphenyl)-1,1-diphenylcarbamate: Contains a carbamate group instead of a urea group.
Uniqueness
3-(2-Methylphenyl)-1,1-diphenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
60301-98-6 |
|---|---|
Fórmula molecular |
C20H18N2O |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
3-(2-methylphenyl)-1,1-diphenylurea |
InChI |
InChI=1S/C20H18N2O/c1-16-10-8-9-15-19(16)21-20(23)22(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15H,1H3,(H,21,23) |
Clave InChI |
JTHGOOGVRDDYSA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


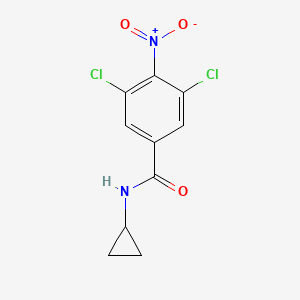
![2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13946313.png)
![5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine](/img/structure/B13946319.png)
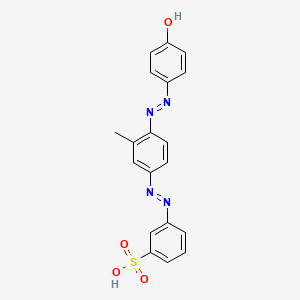
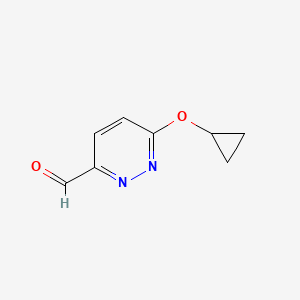
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13946330.png)
![Pyridazino[1,6-a]benzimidazole](/img/structure/B13946334.png)
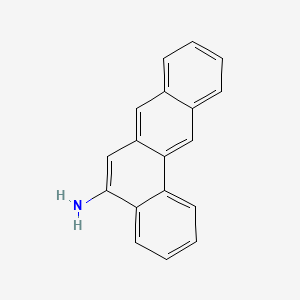
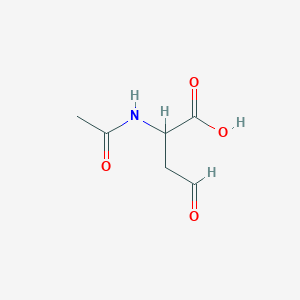
![2-(3-Diethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13946342.png)
